

# Application of Amphocil in Studies of Drug-Resistant Fungal Strains

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Compound of Interest		
Compound Name:	Amphocil	
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## **Application Notes**

Introduction

Amphocil, a liposomal formulation of amphotericin B, serves as a critical therapeutic agent in combating invasive fungal infections, particularly those caused by drug-resistant strains.[1][2] [3] Its broad-spectrum fungicidal activity and a favorable safety profile compared to conventional amphotericin B deoxycholate make it a valuable tool for both clinical treatment and research.[4][5] The rise of multidrug-resistant fungi, such as certain species of Candida and Aspergillus, necessitates robust in vitro and in vivo evaluations of existing antifungals like Amphocil to guide therapeutic strategies and drug development efforts.[6][7]

Mechanism of Action

Amphocil's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. [2][8] This interaction leads to the formation of transmembrane channels, disrupting membrane integrity and causing leakage of intracellular contents, which ultimately results in fungal cell death. [2][8][9] A more recent "sterol sponge" model suggests that Amphocil aggregates can extract ergosterol from the fungal membrane, further contributing to its fungicidal effect. [3][10][11] This unique mechanism, targeting a fundamental component of the fungal cell, is a key reason for the slow development of resistance to amphotericin B.[2][3]

Applications in Research on Drug-Resistant Strains



#### Amphocil is extensively used in research to:

- Determine in vitro susceptibility: Establishing the Minimum Inhibitory Concentration (MIC) of Amphocil against various drug-resistant fungal isolates is fundamental to understanding its potential efficacy.[12][13][14]
- Evaluate in vivo efficacy: Animal models, often in immunocompromised subjects, are employed to assess the therapeutic potential of **Amphocil** in treating infections caused by resistant strains.[6][15]
- Investigate mechanisms of resistance: While rare, resistance to amphotericin B can emerge. [2] **Amphocil** is used in studies to understand the molecular basis of this resistance.
- Combination therapy studies: Researchers explore the synergistic or additive effects of Amphocil when used in combination with other antifungal agents against resistant pathogens.[16]

### **Quantitative Data Summary**

The following tables summarize the in vitro susceptibility and in vivo efficacy of liposomal amphotericin B (L-AmB), such as **Amphocil**, against various drug-resistant fungal strains.

Table 1: In Vitro Susceptibility of Candida Species to Liposomal Amphotericin B



Fungal Species	Resistance Profile	L-AmB MIC Range (µg/mL)	L-AmB MIC₅o (µg/mL)	L-AmB MIC <sub>90</sub> (µg/mL)	Reference
Candida spp. (598 isolates)	Not specified	0.03 - 16	0.25	1	[12]
Candida auris (4 isolates)	Elevated AMB MICs	0.5 - 2	-	-	[14][17]
Candida albicans	Wild-type	≤2	-	-	[14]
Candida glabrata	Variable	-	-	-	[4]
Candida krusei	Variable	-	-	-	[12]
Candida Iusitaniae	Variable	-	-	-	[12]

Table 2: In Vivo Efficacy of Liposomal Amphotericin B against Drug-Resistant Fungi



Fungal Species	Resistance Profile	Animal Model	L-AmB Dosage	Outcome	Reference
Aspergillus fumigatus	Azole- resistant (TR34/L98H)	Neutropenic murine model	1.40 - 2.56 mg/kg (ED₅o)	Dose- dependent improvement in survival	[15]
Candida auris (10 isolates)	Multidrug- resistant	Neutropenic murine bloodstream infection	1 mg/kg daily	Increased survival for some clades	[6]
Aspergillus fumigatus	Amphotericin B-susceptible & resistant	Temporarily neutropenic murine model	2 and 5 mg/kg	70-100% survival (susceptible), 10-30% survival (resistant)	[18]

# **Experimental Protocols**

Protocol 1: In Vitro Antifungal Susceptibility Testing of **Amphocil** using Broth Microdilution (Based on CLSI M27-A3)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of **Amphocil** against yeast isolates.[12][19][20]

- 1. Preparation of Antifungal Stock Solution: a. Aseptically prepare a stock solution of **Amphocil** (liposomal amphotericin B) at a concentration of 1600  $\mu$ g/mL in sterile distilled water. b. Further dilute the stock solution to create a working solution for serial dilutions.
- 2. Preparation of Inoculum: a. Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
- b. Prepare a suspension of fungal cells in sterile saline (0.85%). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-5 \times 10^6$  CFU/mL. d. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without

### Methodological & Application





bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL in the microdilution plate.

- 3. Broth Microdilution Procedure: a. Use sterile 96-well U-bottom microtiter plates. b. Perform serial two-fold dilutions of the **Amphocil** working solution in RPMI 1640 medium to achieve a final concentration range of 0.03 to 16  $\mu$ g/mL.[12] c. Add 100  $\mu$ L of the standardized fungal inoculum to each well. d. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- 4. Incubation: a. Incubate the plates at 35°C for 48 hours.[12]
- 5. Reading the MIC: a. The MIC is defined as the lowest concentration of **Amphocil** that causes 100% inhibition of visible growth compared to the drug-free growth control.[12]

Protocol 2: In Vivo Efficacy of Amphocil in a Murine Model of Invasive Aspergillosis

This protocol provides a general framework for evaluating the in vivo efficacy of **Amphocil** against drug-resistant Aspergillus species.

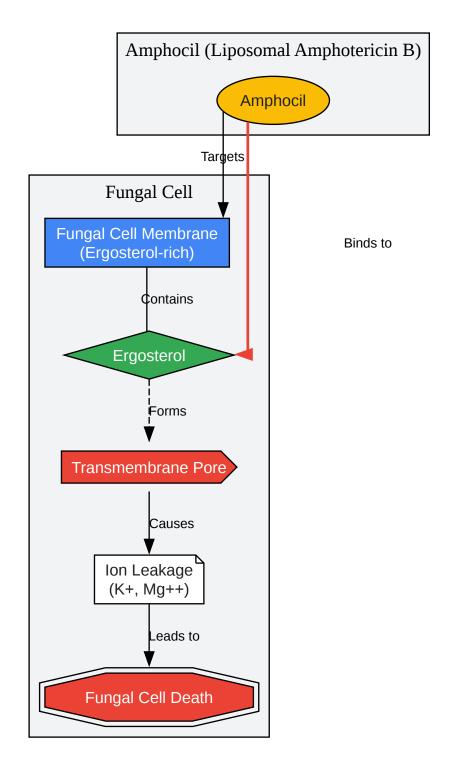
- 1. Fungal Strain and Inoculum Preparation: a. Culture the desired azole-resistant Aspergillus fumigatus strain on potato dextrose agar for 5-7 days at  $37^{\circ}$ C. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. c. Filter the conidial suspension through sterile gauze to remove hyphal fragments. d. Wash the conidia with sterile saline and adjust the concentration to the desired inoculum size (e.g.,  $1 \times 10^{7}$  conidia/mL).
- 2. Immunosuppression and Infection of Mice: a. Use female BALB/c mice (6-8 weeks old). b. Induce immunosuppression using cyclophosphamide (e.g., 150 mg/kg intraperitoneally on days -2 and +3 relative to infection) and cortisone acetate (e.g., 250 mg/kg subcutaneously on day -1).[15] c. Infect mice via the intravenous route with the prepared conidial suspension (e.g., 0.1 mL).
- 3. **Amphocil** Treatment: a. Prepare **Amphocil** for intravenous administration according to the manufacturer's instructions. b. Initiate treatment 24 hours post-infection. c. Administer various doses of **Amphocil** (e.g., 1, 5, 10, 16 mg/kg) intravenously once daily for a specified duration (e.g., 7 days).[15] d. Include a control group receiving a vehicle (e.g., 5% dextrose in water).



- 4. Efficacy Assessment: a. Survival: Monitor the mice daily for a predetermined period (e.g., 14 days) and record mortality. b. Fungal Burden: At the end of the treatment period, euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, lungs, brain), homogenize the tissues, and perform quantitative cultures on agar plates to determine the fungal burden (CFU/gram of tissue).
- 5. Statistical Analysis: a. Analyze survival data using the log-rank test. b. Compare fungal burden data between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

### **Visualizations**

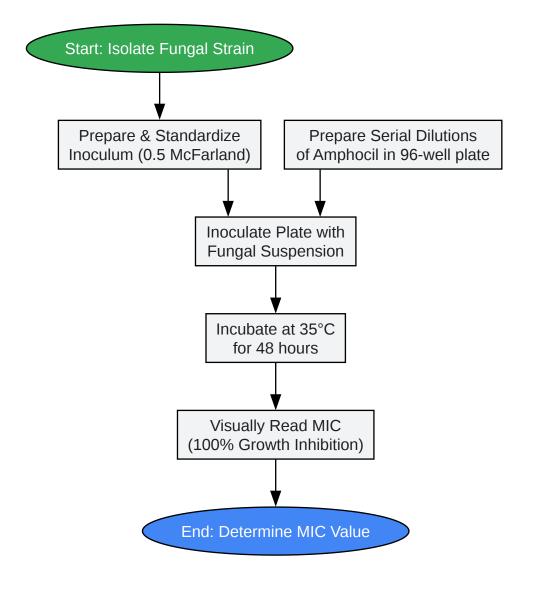




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Caption: Mechanism of action of Amphocil against fungal cells.





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Caption: Workflow for in vitro susceptibility testing of Amphocil.

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